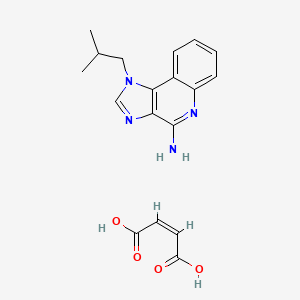

Imiquimod maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQFLNAOJRNEDV-BTJKTKAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Imiquimod Maleate: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Abstract

Imiquimod, a potent immune response modifier, has carved a significant niche in the therapeutic landscape for various dermatological conditions. Its discovery marked a paradigm shift in the treatment of viral infections and certain skin cancers, moving from direct antiviral or cytotoxic approaches to harnessing the body's own immune system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of imiquimod and its maleate salt. Detailed experimental protocols for key synthetic steps are provided, alongside a quantitative summary of its biological activity and clinical efficacy. Visualizations of the core signaling pathway, a representative synthesis workflow, and the discovery logic are presented to facilitate a deeper understanding of this important immunomodulatory agent.

Discovery and Development

The journey of imiquimod began within the pharmaceutical division of 3M, where scientists were initially engaged in a program to discover inhibitors of herpes simplex virus (HSV) replication.[1] During this screening process, imiquimod was identified not for its direct antiviral properties, but for its remarkable ability to modify the immune response.[2][3] This pivotal discovery shifted the research focus towards its immunomodulatory potential.

The first FDA approval for imiquimod, under the brand name Aldara®, was granted in 1997 for the treatment of external genital and perianal warts.[1] Recognizing its unique mechanism of action, further clinical investigations led to its approval for the treatment of superficial basal cell carcinoma and actinic keratosis.[1][2]

Logical Flow of Imiquimod's Discovery

Mechanism of Action: TLR7 Agonism and Immune Activation

Imiquimod exerts its therapeutic effects by acting as a potent agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][4][5][6] TLR7 is primarily expressed on the endosomal membranes of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B-lymphocytes.

Upon binding to TLR7, imiquimod triggers a signaling cascade that is dependent on the adaptor protein MyD88.[7] This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB), which in turn induces the expression and secretion of a variety of pro-inflammatory cytokines.[7]

The key cytokines induced by imiquimod include:

-

Interferon-alpha (IFN-α): Possesses potent antiviral activity.

-

Tumor necrosis factor-alpha (TNF-α): Promotes inflammation and apoptosis of tumor cells.

-

Interleukin-6 (IL-6): A pleiotropic cytokine involved in inflammation and immune regulation.

-

Interleukin-12 (IL-12): Promotes the differentiation of T helper 1 (Th1) cells, leading to a cell-mediated immune response.

This cytokine milieu activates both the innate and adaptive immune systems, leading to the recruitment and activation of various immune cells, including natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and Langerhans cells, which migrate to local lymph nodes to present antigens and further stimulate the adaptive immune response.[1][3] This localized immune activation is responsible for the clearance of viral infections and the destruction of cancerous cells.

Imiquimod Signaling Pathway

Synthesis of Imiquimod and Imiquimod Maleate

Several synthetic routes to imiquimod have been reported, with many starting from quinoline derivatives. A common and efficient method involves the synthesis of the key intermediate 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, followed by amination.

Representative Synthesis Workflow

Experimental Protocols

Synthesis of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline

This protocol is based on a multi-step synthesis starting from 2,4-dihydroxyquinoline.

Step 1: Nitration of 2,4-Dihydroxyquinoline

-

To a stirred suspension of 2,4-dihydroxyquinoline in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

The product, 2,4-dihydroxy-3-nitroquinoline, is typically isolated by filtration, washed with water, and dried. An average yield of 99% can be achieved by reusing the mother liquor.

Step 2: Chlorination of 2,4-Dihydroxy-3-nitroquinoline

-

Treat 2,4-dihydroxy-3-nitroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF).

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Carefully quench the reaction mixture with ice water and neutralize to precipitate the product, 2,4-dichloro-3-nitroquinoline. Isolate by filtration, wash, and dry.

Step 3: Amination with Isobutylamine

-

Dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent (e.g., ethanol).

-

Add isobutylamine and heat the mixture. The reaction is typically selective for the more reactive 4-position chloro group.

-

After completion, cool the reaction mixture and isolate the product, 4-(isobutylamino)-2-chloro-3-nitroquinoline, by filtration or extraction.

Step 4: Reduction of the Nitro Group

-

Reduce the nitro group of 4-(isobutylamino)-2-chloro-3-nitroquinoline to an amino group. A common method is using iron powder in the presence of an acid (e.g., hydrochloric acid) in a solvent like 95% ethanol.

-

After the reaction, neutralize the mixture and filter off the iron salts. The product, 3-amino-4-(isobutylamino)-2-chloroquinoline, is typically used in the next step without further purification. A yield of 76% has been reported for this step.

Step 5: Cyclization to form the Imidazole Ring

-

Treat 3-amino-4-(isobutylamino)-2-chloroquinoline with a cyclizing agent such as triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to effect cyclization and formation of the imidazole ring.

-

Isolate the product, 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline, by standard workup procedures.

Synthesis of Imiquimod from 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline

-

In a pressure reactor, dissolve 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Charge the reactor with ammonia gas.

-

Heat the mixture to 140-150°C. The pressure will increase to approximately 5 bar.

-

Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by HPLC).

-

Cool the reaction mixture to room temperature. The product, imiquimod, will precipitate.

-

Collect the solid by filtration, wash with water and methanol, and dry under reduced pressure. A purity of 99.9% can be achieved with a yield of 85.7%.[8]

Preparation of this compound

-

Dissolve imiquimod free base in a suitable solvent, such as aqueous methanol.

-

Add an equimolar amount of maleic acid dissolved in the same solvent.

-

Heat the mixture to obtain a clear solution (approximately 70-80°C).

-

Cool the solution slowly to 8-10°C to allow for crystallization.

-

Collect the crystalline this compound by filtration, wash with a cold solvent, and dry.

Quantitative Data

In Vitro Cytokine Induction by Imiquimod

The following table summarizes the dose-dependent induction of key cytokines in human peripheral blood mononuclear cells (PBMCs) after 24 hours of incubation with imiquimod.

| Imiquimod Concentration (µg/mL) | IFN-α (U/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| 0.6 | 38 | 0 | 19 |

| 1.2 | 38 | 30 | 106 |

| 2.5 | 38 | 255 | 457 |

| 5.0 | 38 | 452 | 1,400 |

Data adapted from Testerman et al., 1995.[4]

Clinical Efficacy of Imiquimod 5% Cream

The clinical efficacy of imiquimod 5% cream has been demonstrated in numerous randomized controlled trials for its approved indications.

| Indication | Efficacy Endpoint | Imiquimod 5% Cream | Vehicle/Placebo |

| Genital Warts | Complete Clearance Rate | 51% | 6% |

| ≥50% Wart Area Reduction | 72% | 20% | |

| Superficial Basal Cell Carcinoma | Histological Clearance Rate | Significantly Higher vs. Control | - |

| 5-Year Success Rate | 82.5% | - (vs. 97.7% for surgery) | |

| Actinic Keratosis | Complete Clearance Rate | 45.1% | 3.2% |

| Partial (≥75%) Clearance Rate | 59.1% | 11.8% | |

| Median % Lesion Reduction | 83.3% | 0% |

Data compiled from multiple sources.[2][5]

Conclusion

The discovery of imiquimod represents a significant advancement in the field of dermatology and immunology. Its unique mechanism of action, centered on the activation of TLR7, has provided a powerful tool for treating a range of skin conditions by leveraging the body's own immune defenses. The synthetic routes to imiquimod are well-established, allowing for the efficient production of this important therapeutic agent. The quantitative data from both in vitro and clinical studies underscore its potent immunomodulatory effects and clinical efficacy. This technical guide provides a foundational resource for researchers and professionals in drug development, offering insights into the science behind imiquimod and a basis for future research and innovation in the field of immune response modifiers.

References

- 1. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of imiquimod on cytokine induction in first trimester trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | C14H14ClN3 | CID 383961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of imiquimod on cytokine induction in first trimester trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]

- 7. Imiquimod, TLR7 ligand (NBP2-26228): Novus Biologicals [novusbio.com]

- 8. researchgate.net [researchgate.net]

Imiquimod Maleate: A Deep Dive into its Role as a Toll-like Receptor 7 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imiquimod, a synthetic imidazoquinoline amine, is a potent immune response modifier renowned for its antiviral and antitumor properties.[1] Its therapeutic efficacy stems from its function as a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[2][3] Activation of TLR7 by Imiquimod initiates a signaling cascade that culminates in the production of a broad spectrum of pro-inflammatory cytokines and chemokines, thereby bridging the innate and adaptive immune responses. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative activity, and experimental methodologies associated with Imiquimod maleate's role as a TLR7 agonist, tailored for professionals in research and drug development.

Introduction to Imiquimod and Toll-like Receptor 7

Imiquimod is a low molecular weight, synthetic molecule that belongs to the imidazoquinoline family.[4] It is clinically approved for the topical treatment of various dermatological conditions, including external genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][4] Unlike many conventional antiviral and anticancer agents that directly target pathogens or malignant cells, Imiquimod's mechanism of action is indirect, relying on the potentiation of the host's immune response.[1]

Toll-like receptors (TLRs) are a class of transmembrane proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, specifically, is located in the endosomal compartments of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B lymphocytes.[5] It recognizes single-stranded RNA (ssRNA) viruses, initiating a rapid and robust immune response. Imiquimod, as a synthetic ligand, mimics the action of viral ssRNA, thereby activating TLR7 and triggering downstream signaling pathways.

Molecular Mechanism of Action: The TLR7 Signaling Pathway

The binding of Imiquimod to TLR7 within the endosome initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[6] This interaction triggers a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).

Activation of NF-κB is a pivotal event, driving the transcription of a plethora of pro-inflammatory cytokine and chemokine genes.[7] This results in the production and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-12, and others.[7][8] Concurrently, the activation of IRFs, particularly IRF7 in pDCs, leads to the robust production of type I interferons (IFN-α/β), which are critical for antiviral immunity and the activation of various immune effector cells.

Data Presentation: Quantitative Analysis of Imiquimod Activity

The potency of Imiquimod as a TLR7 agonist can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Activity of Imiquimod on TLR7 Activation

| Cell Line / System | Assay Type | Parameter | Value | Reference(s) |

| HEK-Blue™ hTLR7 cells | SEAP Reporter Assay | EC50 | Not explicitly stated, but activation is concentration-dependent. | [9][10] |

| Mouse Antigen Presenting Cells | Cytokine Secretion | Optimal Dose for Cytokine Secretion | 5-10 µg/mL | [6] |

| Mouse Bone Marrow-Derived Cells | XPA Gene Expression | Optimal Dose for Gene Expression | 10-30 µg/mL | [6] |

Table 2: Imiquimod-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Imiquimod Concentration (µg/mL) | Fold Induction / Concentration | Reference(s) |

| IFN-α | 1.0 - 5.0 | Dose-dependent increase | [11] |

| TNF-α | 1.0 - 5.0 | Dose-dependent increase | [11] |

| IL-6 | 1.0 - 5.0 | Dose-dependent increase | [11] |

| IL-1β | 1.0 - 5.0 | Dose-dependent increase | [11] |

| IL-12 | 1.0 - 5.0 | Dose-dependent increase | [11] |

Table 3: In Vivo Efficacy of Imiquimod in Preclinical Tumor Models

| Tumor Model | Animal Model | Imiquimod Formulation & Dosing Regimen | Key Findings | Reference(s) |

| Melanoma (B16-F10) | C57BL/6 Mice | 5% cream, topically, every other day | Significant reduction in tumor growth. | [12][13][14] |

| Vascular Tumor (Hemangioendothelioma) | Mice | 5% cream, topically | Significantly decreased tumor growth and increased animal survival. | [15] |

| Renal Cell Carcinoma (RENCA) | Mice | Transcutaneous application | Combination with anti-PD-1 mAb significantly reduced tumor burden and prolonged survival. | [16] |

| Squamous Cell Carcinoma (UV-induced) | K5.Stat3C Transgenic Mice | Topical application | Attenuated the growth of UVB-induced SCC. | [17] |

| Breast Cancer Skin Metastases | Human Patients | 5% cream, topically | Induced immune-mediated rejection of skin metastases. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines key experimental protocols for studying Imiquimod's effects.

TLR7 Reporter Assay using HEK-Blue™ Cells

This assay quantifies the activation of the TLR7 signaling pathway by measuring the activity of a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB inducible promoter.

Protocol Steps:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics (e.g., Hygromycin B and Zeocin®).[10]

-

Cell Plating: On the day of the assay, wash and resuspend cells in fresh HEK-Blue™ Detection 2 medium. Plate the cells at a density of approximately 5 x 10^4 cells/well in a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound and appropriate positive (e.g., another known TLR7 agonist) and negative (e.g., vehicle) controls. Add the compounds to the wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: The SEAP produced by activated cells will induce a color change in the HEK-Blue™ Detection 2 medium. Measure the absorbance at 620-655 nm using a spectrophotometer.

-

Data Analysis: Plot the absorbance values against the log of the Imiquimod concentration to generate a dose-response curve and calculate the EC50 value.

In Vitro Cytokine Profiling of Human PBMCs

This protocol describes the stimulation of human PBMCs with Imiquimod and the subsequent measurement of secreted cytokines using a multiplex bead-based immunoassay (e.g., Luminex).

Protocol Steps:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/mL in a 96-well plate. Add various concentrations of Imiquimod and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant. Supernatants can be stored at -80°C until analysis.

-

Multiplex Cytokine Assay:

-

Prepare the multiplex bead mixture according to the manufacturer's instructions (e.g., Milliplex MAP).

-

Add the bead mixture to a 96-well filter plate.

-

Wash the beads.

-

Add standards, controls, and the collected PBMC supernatants to the wells.

-

Incubate on a shaker for 2 hours at room temperature or overnight at 4°C.

-

Wash the beads and add the detection antibody cocktail.

-

Incubate for 1 hour at room temperature on a shaker.

-

Add streptavidin-phycoerythrin (SAPE).

-

Incubate for 30 minutes at room temperature on a shaker.

-

Wash the beads and resuspend in sheath fluid.

-

Acquire data on a Luminex instrument.

-

-

Data Analysis: Analyze the raw data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.

In Vivo Tumor Model and Imiquimod Treatment

This protocol provides a general framework for establishing a subcutaneous tumor model in mice and treating with topical Imiquimod.

Protocol Steps:

-

Cell Culture: Culture the desired tumor cell line (e.g., B16-F10 melanoma, RENCA renal cell carcinoma) under standard conditions.

-

Tumor Cell Implantation: Harvest and resuspend the tumor cells in a sterile, serum-free medium or PBS. Inject a defined number of cells (e.g., 1 x 10^5 to 1 x 10^6) subcutaneously into the flank of the mice (e.g., C57BL/6 or BALB/c).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Imiquimod Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. For the treatment group, topically apply a consistent amount of 5% Imiquimod cream to the tumor and surrounding area according to the desired dosing schedule (e.g., daily or every other day). The control group should receive a placebo cream.[12][13][14]

-

Efficacy Evaluation: Continue monitoring tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Conclusion and Future Directions

This compound's role as a potent TLR7 agonist is well-established, with a clear mechanism of action that translates into significant antiviral and antitumor activity. Its ability to robustly induce a Th1-polarizing cytokine milieu makes it a valuable tool in immunotherapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with Imiquimod and other TLR7 agonists.

Future research in this area will likely focus on several key aspects:

-

Combination Therapies: Exploring the synergistic effects of Imiquimod with other immunomodulatory agents, such as checkpoint inhibitors, to enhance antitumor efficacy.[16]

-

Novel Formulations and Delivery Systems: Developing new formulations to improve the delivery of Imiquimod to target tissues and minimize systemic side effects.

-

Expanding Therapeutic Indications: Investigating the potential of Imiquimod in a broader range of cancers and infectious diseases.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms by which some tumors may develop resistance to Imiquimod-based therapies.

By continuing to unravel the complexities of TLR7 signaling and its modulation by agonists like Imiquimod, the scientific community can pave the way for the development of more effective and targeted immunotherapies.

References

- 1. scienceopen.com [scienceopen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. invivogen.com [invivogen.com]

- 10. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. JCI - Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells [jci.org]

- 13. Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topically applied imiquimod inhibits vascular tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcutaneous Imiquimod Combined With Anti‐Programmed Cell Death‐1 Monoclonal Antibody Extends the Survival of Mice Bearing Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imiquimod attenuates the growth of UVB-induced SCC in mice through Th1/Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topical TLR7 agonist imiquimod can induce immune-mediated rejection of skin metastases in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Imiquimod Maleate's Effect on Cytokine Induction in Peripheral Blood Mononuclear Cells

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the immunological effects of imiquimod maleate, a potent immune response modifier, with a specific focus on its ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs). This document details the underlying signaling pathways, provides standardized experimental protocols, and presents quantitative data on cytokine induction.

Mechanism of Action: TLR7 Signaling Pathway

Imiquimod's primary mechanism of action involves the activation of Toll-like receptor 7 (TLR7), an endosomal receptor expressed by various immune cells, including monocytes, macrophages, and plasmacytoid dendritic cells (pDCs) within the PBMC population.[1][2][3] As a TLR7 agonist, imiquimod mimics single-stranded viral RNA, triggering a signaling cascade that culminates in the production of a wide array of pro-inflammatory and antiviral cytokines.[4][5]

The activation of TLR7 by imiquimod initiates the recruitment of the adaptor protein MyD88.[4][6] This leads to the formation of a complex with IRAK (Interleukin-1 receptor-associated kinase) family kinases, subsequently activating TRAF6 (TNF receptor-associated factor 6). This cascade results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF-7).[2][4][5][6] The activation of these transcription factors drives the expression of genes encoding Type I interferons (IFN-α), pro-inflammatory cytokines, and chemokines, which orchestrate a robust innate and subsequent adaptive immune response.[1][2][4]

Experimental Protocols

This section outlines the standard methodologies for investigating the effects of imiquimod on cytokine induction in PBMCs.

A standardized protocol is crucial for reproducible results. The following workflow details the key steps from sample collection to analysis.

Detailed Methodology:

-

PBMC Isolation: Human PBMCs are isolated from whole blood collected in sodium heparin tubes using Ficoll-Paque density gradient centrifugation.[7] This method separates mononuclear cells (lymphocytes and monocytes) from granulocytes and red blood cells based on their density.[7]

-

Cell Culture: Isolated PBMCs are washed and resuspended in a complete culture medium, typically RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6][8]

-

Cell Plating: Cells are seeded in multi-well plates (e.g., 24- or 48-well) at a concentration of approximately 1-2 x 10^6 cells/mL.[6][8][9]

-

Imiquimod Stimulation: this compound is added to the cell cultures at final concentrations typically ranging from 1 µg/mL to 5 µg/mL.[4][10] A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: The cells are incubated for a period of 4 to 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6][10][11] Kinetic studies show that cytokine induction can be detected as early as 1-4 hours post-stimulation.[11]

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are carefully collected and stored at -20°C or -80°C until analysis.[8]

The concentration of cytokines in the collected supernatants can be measured using various immunoassays.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A standard method for quantifying a single cytokine. Commercial ELISA kits are widely available for the cytokines of interest.[8]

-

Multiplex Bead Array (e.g., Luminex): This high-throughput method allows for the simultaneous quantification of multiple cytokines from a single small-volume sample, providing a more comprehensive profile of the immune response.[8]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes within the cells, providing insight into the transcriptional activation induced by imiquimod.[10]

Data on Cytokine Induction

Imiquimod induces a broad spectrum of cytokines from human PBMCs, with monocytes being the primary producers.[11] The profile is distinct from that induced by other immune stimulants like lipopolysaccharide (LPS).[11]

Table 1: Summary of Cytokines Induced by Imiquimod in Human PBMCs

| Cytokine Family | Specific Cytokine | Typical Imiquimod Concentration | Key Findings | Reference(s) |

| Type I Interferons | IFN-α | 1-5 µg/mL | Potent induction; considered a principal cytokine for antiviral activity. | [4][11][12] |

| Pro-inflammatory | TNF-α | 1-5 µg/mL | Robustly induced; key mediator of inflammation. | [4][5][11] |

| IL-1α / IL-1β | 1-5 µg/mL | Significant induction; IL-1β is primarily secreted while some IL-1α remains intracellular. | [5][11] | |

| IL-6 | 1-5 µg/mL | Consistently and strongly induced in response to imiquimod. | [4][5][11] | |

| IL-12 | 1-5 µg/mL | Induces IL-12p40; crucial for driving Th1-type immune responses. | [1][4][13] | |

| Chemokines | IL-8 (CXCL8) | 1-5 µg/mL | Strong induction; involved in neutrophil recruitment. | [4][5] |

| MIP-1α (CCL3) | 1-5 µg/mL | Induced by imiquimod. | [11] | |

| Anti-inflammatory | IL-10 | 1-5 µg/mL | Induction observed, suggesting a regulatory feedback mechanism. | [5][11] |

| IL-1 Receptor Antagonist (IL-1RA) | 1-5 µg/mL | Induced alongside pro-inflammatory IL-1, indicating immune modulation. | [4][11] | |

| Colony-Stimulating Factors | G-CSF / GM-CSF | 1-5 µg/mL | Induction reported, supporting myelopoiesis and leukocyte activation. | [11] |

Note: The precise concentrations of induced cytokines can vary depending on the donor, specific experimental conditions, and the assay used.

Conclusion

This compound is a powerful inducer of a wide range of cytokines in human peripheral blood mononuclear cells. Its activity is mediated primarily through the TLR7-MyD88 signaling pathway, leading to the activation of NF-κB and IRF-7 and subsequent gene transcription. The resulting cytokine milieu, rich in Type I interferons and pro-inflammatory mediators like TNF-α, IL-6, and IL-12, underscores its efficacy as an immune response modifier with significant potential in antiviral and antitumor therapies. The provided protocols and data serve as a foundational guide for researchers investigating the immunomodulatory properties of imiquimod and related compounds.

References

- 1. Immunomodulation by imiquimod in patients with high-risk primary melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TLR7/TLR8 Activation Restores Defective Cytokine Secretion by Myeloid Dendritic Cells but Not by Plasmacytoid Dendritic Cells in HIV-Infected Pregnant Women and Newborns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. brd.nci.nih.gov [brd.nci.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of imiquimod on cytokine induction in first trimester trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

Unveiling the Dual Power of Imiquimod Maleate: A Technical Guide to its Antiviral and Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiquimod, an immune response modifier, has carved a significant niche in the therapeutic landscape, demonstrating potent antiviral and antitumor properties. This technical guide delves into the core mechanisms underpinning the efficacy of Imiquimod maleate, providing a comprehensive overview for researchers and drug development professionals. Through a detailed exploration of its engagement with the innate and adaptive immune systems, this document elucidates the signaling cascades, cellular responses, and clinical outcomes associated with this powerful immunomodulator. Quantitative data from pivotal studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Furthermore, complex biological pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the intricate processes involved.

Introduction

Imiquimod, a synthetic imidazoquinoline amine, is not a direct antiviral or cytotoxic agent.[1][2] Instead, its therapeutic effects stem from its ability to act as a potent agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[3][4] This interaction triggers a cascade of downstream signaling events, leading to the production of a plethora of cytokines and chemokines.[5][6] This, in turn, orchestrates a robust innate and subsequent adaptive immune response directed against viral-infected and neoplastic cells.[1][6]

Clinically, Imiquimod is formulated as a topical cream and has received regulatory approval for the treatment of external genital and perianal warts (Condyloma acuminata) caused by human papillomavirus (HPV), actinic keratosis, and superficial basal cell carcinoma.[1][5] Its ability to stimulate a localized immune response makes it a valuable therapeutic option, minimizing systemic side effects.[7]

Mechanism of Action: A Two-Pronged Immunological Assault

The primary mechanism of action of Imiquimod is the activation of TLR7, which is predominantly expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and Langerhans cells.[3][4] This activation initiates a MyD88-dependent signaling pathway, culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[8][9]

Innate Immune Activation

Upon TLR7 activation, APCs release a variety of pro-inflammatory cytokines and chemokines, including:

-

Interferon-alpha (IFN-α): A key antiviral cytokine that induces an antiviral state in neighboring cells and enhances the cytotoxic activity of natural killer (NK) cells.[2][10]

-

Tumor Necrosis Factor-alpha (TNF-α): A pleiotropic cytokine with potent anti-tumor and pro-inflammatory effects.[10][11]

-

Interleukin-6 (IL-6) and Interleukin-12 (IL-12): Cytokines that promote the differentiation of T helper 1 (Th1) cells, crucial for cell-mediated immunity.[10][11]

This initial cytokine burst leads to the recruitment and activation of various innate immune cells, creating a highly inflammatory microenvironment that is hostile to both viruses and tumor cells.

Adaptive Immune Response

The activation of APCs by Imiquimod bridges the innate and adaptive immune responses. Activated DCs migrate to regional lymph nodes, where they present viral or tumor antigens to T cells.[3] The cytokine milieu, rich in IL-12, promotes the differentiation of naive T cells into Th1 cells.[4] These Th1 cells then orchestrate a cell-mediated immune response characterized by:

-

Activation of Cytotoxic T Lymphocytes (CTLs): These cells are capable of recognizing and killing virally infected or tumor cells.

-

Enhanced NK cell activity: Further contributing to the elimination of target cells.

This targeted adaptive immune response leads to the clearance of lesions and the potential for long-term immunological memory.

Quantitative Data Presentation

The efficacy of Imiquimod has been extensively evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Imiquimod 5% Cream for the Treatment of External Genital Warts

| Study Outcome | Imiquimod 5% Cream | Placebo/Vehicle | Reference |

| Complete Clearance Rate | 37% - 51% | 4% - 6% | [7][12] |

| Partial Clearance Rate (>50% reduction) | 72% - 76% | 20% | [7][12] |

| Recurrence Rate (in completely cleared patients) | 13% - 19% | N/A | [7][13] |

Table 2: Efficacy of Imiquimod Cream for the Treatment of Actinic Keratosis

| Study Outcome | Imiquimod 3.75%/5% Cream | Vehicle/Comparator | Reference |

| Complete Clinical Clearance Rate | 45% - 85% | N/A | [14] |

| Sustained Complete Clearance (12 months) | 40.5% - 47.9% | N/A | [15][16] |

| Histologically Confirmed Clearance | 73% | 32% (Cryotherapy) | [14] |

Table 3: Efficacy of Imiquimod 5% Cream for the Treatment of Superficial Basal Cell Carcinoma

| Study Outcome | Imiquimod 5% Cream | Vehicle | Reference |

| Composite Clearance Rate (Clinical & Histological) | 73% - 75% | 2% | [17] |

| Histological Clearance Rate | 79% - 82% | N/A | [17] |

| 5-Year Tumor-Free Survival | 80.5% | 62.7% (MAL-PDT) | [18] |

| Cure Rate (Superficial BCC) | 85.9% - 93.3% | N/A | [19][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antiviral and antitumor properties of Imiquimod.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of Imiquimod required to inhibit viral replication in vitro.

Methodology:

-

Cell Culture: Plate susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow to confluence.

-

Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Imiquimod Treatment: Remove the viral inoculum and add culture medium containing serial dilutions of this compound.

-

Overlay: After a further incubation period, overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells, leading to the formation of plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Staining and Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction at each Imiquimod concentration compared to the untreated control. Determine the 50% inhibitory concentration (IC50).

In Vivo Antitumor Activity Assay (Tumor Growth Inhibition in a Mouse Model)

Objective: To evaluate the in vivo efficacy of Imiquimod in inhibiting tumor growth.

Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., C57BL/6) and tumor cell line (e.g., B16 melanoma).

-

Tumor Implantation: Subcutaneously inject a known number of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Imiquimod Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Topically apply a defined concentration of Imiquimod cream or a vehicle control to the tumor site according to a specified schedule (e.g., 5 times per week for 3 weeks).

-

Data Collection: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: At the end of the study (or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the Imiquimod-treated and control groups to determine the extent of tumor growth inhibition.[21]

Cytokine Induction Assay (ELISA)

Objective: To quantify the levels of specific cytokines produced by immune cells in response to Imiquimod stimulation.

Methodology:

-

Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or use an appropriate immune cell line (e.g., THP-1 monocytes).

-

Stimulation: Plate the cells and stimulate them with various concentrations of this compound for a defined period (e.g., 24 hours). Include a negative control (medium alone) and a positive control (e.g., lipopolysaccharide).

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α).

-

Block non-specific binding sites.

-

Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IFN-α followed by streptavidin-HRP).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve and use it to calculate the concentration of the cytokine in each sample.

Immune Cell Profiling (Flow Cytometry)

Objective: To identify and quantify different immune cell populations in tissues following Imiquimod treatment.

Methodology:

-

Tissue Processing: Excise relevant tissues (e.g., skin from a treated mouse model) and prepare a single-cell suspension using enzymatic digestion and mechanical dissociation.[22]

-

Cell Staining:

-

Incubate the single-cell suspension with a viability dye to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a cocktail of fluorescently labeled antibodies specific for cell surface markers of different immune cell populations (e.g., CD3 for T cells, CD11c for dendritic cells, F4/80 for macrophages).

-

-

Intracellular Staining (Optional): For intracellular markers (e.g., cytokines like IFN-γ), permeabilize the cells after surface staining and then stain with antibodies against the intracellular targets.

-

Data Acquisition: Acquire the stained cells on a flow cytometer, which measures the fluorescence intensity of each cell for each antibody.

-

Data Analysis: Use flow cytometry analysis software to "gate" on specific cell populations based on their marker expression and quantify the percentage and absolute number of each cell type.[23]

Mandatory Visualizations

Signaling Pathways

Caption: Imiquimod-induced TLR7 signaling pathway.

Experimental Workflow

Caption: Experimental workflow for investigating Imiquimod's immunomodulatory effects.

Conclusion

This compound stands as a testament to the power of harnessing the body's own immune system to combat disease. Its well-defined mechanism of action, centered on the activation of TLR7, provides a robust rationale for its clinical efficacy in treating viral infections and cutaneous malignancies. The wealth of quantitative data from clinical trials underscores its therapeutic value, while established experimental protocols offer a clear path for continued research and development. The visualizations provided in this guide offer a simplified yet comprehensive overview of the complex biological processes at play. For researchers and drug development professionals, a thorough understanding of Imiquimod's immunomodulatory properties is crucial for optimizing its current applications and exploring its potential in novel therapeutic contexts, including combination therapies and as a vaccine adjuvant.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. ovid.com [ovid.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Topical imiquimod: a review of its use in genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imiquimod for the treatment of genital warts: a quantitative systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jurolsurgery.org [jurolsurgery.org]

- 14. Topical Imiquimod Therapy for Actinic Keratosis: Is Long-Term Clearance a Realistic Benefit? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Complete clearance is sustained for at least 12 months after treatment of actinic keratoses of the face or balding scalp via daily dosing with imiquimod 3.75% or 2.5% cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complete Clearance Is Sustained for at Least 12 Months After Treatment of Actinic Keratoses of the Face or Balding Scalp Via Daily Dosing With Imiquimod 3.75% or 2.5% Cream - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 17. Imiquimod 5% cream for the treatment of superficial basal cell carcinoma: results from two phase III, randomized, vehicle-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Five-Year Results of a Randomized Controlled Trial Comparing Effectiveness of Photodynamic Therapy, Topical Imiquimod, and Topical 5-Fluorouracil in Patients with Superficial Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of Imiquimod as Compared With Surgery on the Cancerization Field in Basal Cell carcinoma | Actas Dermo-Sifiliográficas [actasdermo.org]

- 21. Topically applied imiquimod inhibits vascular tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

An In-depth Technical Guide to Imiquimod's Interaction with Adenosine Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imiquimod, an immune response modifier of the imidazoquinoline family, is well-established as a potent agonist for Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8.[1][2][3] This activity triggers a MyD88-dependent signaling cascade, culminating in the activation of NF-κB and the secretion of pro-inflammatory cytokines such as IFN-α, TNF-α, and various interleukins, which underpins its antiviral and antitumoral efficacy.[1][2] However, a growing body of evidence reveals a secondary, TLR7-independent mechanism of action involving the modulation of adenosine receptor signaling.[1][4][5][6] This guide provides a comprehensive technical overview of this interaction, detailing the signaling pathways, experimental validation protocols, and the functional consequences of imiquimod's engagement with the adenosine receptor system.

Imiquimod as an Adenosine Receptor Antagonist

Extracellular adenosine is a critical signaling nucleoside that modulates a wide range of physiological processes, including inflammation, by binding to four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][7] Imiquimod has been identified as a direct antagonist of these receptors, binding to them and blocking the downstream signaling typically initiated by adenosine.[4][6] This antagonistic activity is a key component of its pro-inflammatory effects, acting synergistically with its TLR7-agonist function.[4][5]

Radioligand binding competition experiments have been employed to quantify the binding affinity of imiquimod for various human adenosine receptor subtypes. These studies demonstrate that imiquimod binds to these receptors at concentrations that are relevant in clinical settings.[4][5]

| Receptor Subtype | Reported Affinity (Ki) | Cell Line Used | Reference |

| A1 | High Affinity (Specific value not stated) | Stably transfected CHO cells | [4][6] |

| A2A | 2.16 µM | Not specified | [8] |

| A2A | High Affinity (Specific value not stated) | Stably transfected CHO cells | [4][6] |

| A3 | Weak Antagonist | Not specified | [1] |

| A2B | Very Weak Antagonist | Not specified | [6] |

Table 1: Quantitative data on the binding affinity of Imiquimod for human adenosine receptor subtypes.

Modulation of Adenosine Signaling Pathways

Adenosine receptors are classic GPCRs that modulate the activity of adenylyl cyclase (AC), thereby regulating intracellular levels of the second messenger cyclic AMP (cAMP).[7] Imiquimod's antagonism directly interferes with these canonical pathways.

-

A1 and A3 Receptors: These subtypes couple to the inhibitory G protein (Gαi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[7]

-

A2A and A2B Receptors: These subtypes couple to the stimulatory G protein (Gαs), which activates adenylyl cyclase, resulting in an increase in intracellular cAMP.[7]

The subsequent changes in cAMP concentration directly influence the activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins, including transcription factors.[7]

By acting as an antagonist, imiquimod blocks the binding of endogenous adenosine, thereby inverting the expected downstream signal. For instance, by antagonizing the Gαi-coupled A1 receptor, imiquimod prevents the suppression of adenylyl cyclase, leading to a relative increase in cAMP and PKA activity.[1] Conversely, its antagonism of the Gαs-coupled A2A receptor prevents the stimulation of adenylyl cyclase, resulting in suppressed cAMP levels.[4] This suppression of the A2A-cAMP pathway is a key mechanism for the induction of pro-inflammatory cytokines.[4][7]

Notably, some studies suggest imiquimod also exerts a direct, receptor-independent inhibitory effect on adenylyl cyclase activity, which would contribute to the overall reduction in cellular cAMP.[4][6][9]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Rare Cutaneous Side Effects of Imiquimod: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imiquimod - Wikipedia [en.wikipedia.org]

- 4. The small antitumoral immune response modifier imiquimod interacts with adenosine receptor signaling in a TLR7- and TLR8-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

The Role of Imiquimod Maleate in Activating Innate and Adaptive Immunity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiquimod, an imidazoquinoline amine, is a potent synthetic immune response modifier. It is not a direct antiviral or cytotoxic agent; instead, its therapeutic efficacy stems from its ability to stimulate a robust and localized immune response. As a low molecular weight molecule, Imiquimod is a well-characterized agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2][3] This binding event initiates a cascade of signaling pathways that not only activates the innate immune arm but also effectively bridges to and directs the adaptive immune response. This guide provides a detailed technical overview of the molecular and cellular mechanisms by which Imiquimod orchestrates a multi-faceted immune activation, making it an effective therapy for viral infections and various cutaneous malignancies.[4][5][6][7]

Activation of the Innate Immune System

The initial and primary action of Imiquimod is the stimulation of the innate immune system through the activation of TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other myeloid cells like macrophages and Langerhans cells.[2][8][9]

The TLR7 Signaling Pathway

Upon entering the cell, Imiquimod binds to the TLR7 receptor within the endosomal compartment. This engagement triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][9][10] The formation of this complex initiates a downstream signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7.[10][11][12] The activation of these transcription factors is crucial as they drive the expression of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons.[11][13][14]

Induction of Cytokines and Chemokines

A primary consequence of TLR7 activation is the robust production and secretion of a variety of cytokines. In vitro studies using human peripheral blood mononuclear cells (PBMCs) and in vivo analyses of treated skin have confirmed the induction of numerous cytokines.[4] The most significant of these is Interferon-alpha (IFN-α), a potent antiviral cytokine.[1][4][15][16] Other key induced cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-8, and IL-12.[4][15][17] This cytokine milieu is critical for recruiting other immune cells to the site of application and initiating an inflammatory response.[18]

Table 1: Imiquimod-Induced Cytokine Production in Human PBMCs

| Cytokine | Induction Level | Key Function in this Context | Reference |

|---|---|---|---|

| IFN-α | Potent Induction | Antiviral activity, enhances NK cell and T-cell cytotoxicity | [4][15][17] |

| TNF-α | Significant Induction | Pro-inflammatory, promotes apoptosis of tumor cells | [4][15][17] |

| IL-12 | Significant Induction | Drives Th1 cell differentiation, links innate and adaptive immunity | [5][13] |

| IL-6 | Induced | Pro-inflammatory, promotes Th17 cell differentiation | [4][15][17] |

| IL-1β | Induced | Pro-inflammatory mediator | [4][17] |

| IL-8 | Induced | Chemoattractant for neutrophils and other immune cells | [4][17] |

| GM-CSF | Induced | Stimulates myeloid cell proliferation and differentiation | [17] |

| MIP-1α | Induced | Chemoattractant for monocytes and other immune cells |[17] |

Activation and Maturation of Antigen-Presenting Cells (APCs)

Imiquimod is a potent activator of APCs, particularly dendritic cells (DCs), which are essential for initiating the adaptive immune response.[8][19] In the skin, Imiquimod activates resident Langerhans cells.[4][7] This activation is characterized by a process of maturation, where DCs upregulate the expression of surface molecules critical for antigen presentation and T cell stimulation.[19][20] These include Major Histocompatibility Complex (MHC) class II molecules and co-stimulatory molecules such as CD40, CD80, and CD86.[13][14][20] This mature phenotype enhances the DC's ability to present antigens to naïve T cells. Furthermore, Imiquimod promotes the migration of these activated APCs from the periphery (e.g., the skin) to draining lymph nodes, where they can encounter and activate antigen-specific T cells.[8][21][22]

Table 2: Upregulation of DC Maturation Markers by Imiquimod

| Surface Marker | Function | Observation | Reference |

|---|---|---|---|

| CD40 | Co-stimulation, DC licensing | Markedly upregulated in a dose-dependent manner | [13][14][20] |

| CD80 (B7-1) | Co-stimulation of T cells | Markedly upregulated in a dose-dependent manner | [13][14][20] |

| CD86 (B7-2) | Co-stimulation of T cells | Markedly upregulated in a dose-dependent manner | [13][14][20] |

| MHC Class II | Antigen presentation to CD4+ T cells | Markedly upregulated in a dose-dependent manner | [13][14][20] |

| CCR7 | Chemokine receptor for lymph node homing | Upregulation enhances migration to lymph nodes |[23] |

Bridging to and Activating the Adaptive Immune System

Imiquimod effectively leverages the initial innate immune activation to orchestrate a powerful and targeted adaptive immune response. The cytokine profile induced by Imiquimod, particularly the high levels of IL-12 and IFN-α, is pivotal in this transition.[5][7]

T Helper (Th) Cell Polarization

The cytokine environment created by Imiquimod-activated APCs strongly promotes the differentiation of naïve CD4+ T cells into effector subsets, primarily T helper 1 (Th1) cells.[5][13][14]

-

Th1 Differentiation: IL-12 is the most critical cytokine for driving Th1 polarization.[5][13] The Th1 response is characterized by the production of IFN-γ, which further activates macrophages, enhances DC function, and promotes the activity of cytotoxic T lymphocytes (CTLs). This Th1 bias is fundamental to effective antiviral and antitumor immunity.[5][22]

-

Th17 Differentiation: Imiquimod-induced IL-6 can also promote the differentiation of Th17 cells, another pro-inflammatory T cell subset.[13][14][24]

Enhancement of Cytotoxic T Lymphocyte (CTL) Responses

The ultimate goal of an effective antitumor or antiviral response is the elimination of target cells. Imiquimod facilitates this through the robust activation of CD8+ CTLs. This is achieved through several mechanisms:

-

Enhanced Antigen Presentation: Mature DCs are highly efficient at cross-presenting exogenous antigens (e.g., from viruses or tumor cells) on MHC class I molecules, a critical step for priming CD8+ T cells.

-

Th1 Help: IFN-γ produced by Th1 cells enhances the cytotoxic potential of CTLs.

-

Direct Infiltration: Treatment with Imiquimod leads to a significant influx of CD8+ T cells into the treated lesions, bringing the effector cells directly to the target site.[22][25]

Modulation of the Local Tumor Microenvironment

Imiquimod alters the immune landscape of treated tissues. In the context of skin cancer, topical application leads to the infiltration of a diverse range of immune cells, including CD4+ and CD8+ T cells, dendritic cells, and macrophages, creating an inflamed, "hot" tumor microenvironment conducive to tumor rejection.[25][26] Additionally, some studies suggest that Imiquimod can inhibit the suppressive function of regulatory T cells (Tregs), further tipping the balance towards an effective anti-tumor response.[22]

Experimental Protocols

Protocol: In Vitro Activation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes a general method for generating and activating mouse BMDCs with Imiquimod to assess maturation.

-

Cell Isolation and Culture:

-

Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6).

-

Lyse red blood cells using ACK lysis buffer.

-

Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Incubate at 37°C in a 5% CO2 incubator. On day 3, replace half of the medium with fresh GM-CSF-containing medium. On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.

-

-

Imiquimod Stimulation:

-

Plate the immature DCs at a density of 1 x 10^6 cells/mL in fresh medium.

-

Add Imiquimod at various concentrations (e.g., 0.1, 1, 10 µg/mL). Use lipopolysaccharide (LPS) (e.g., 100 ng/mL) as a positive control and medium alone as a negative control.

-

Incubate for 24 hours.

-

-

Analysis of DC Maturation:

-

Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD11c, MHC class II, CD40, CD80, and CD86. Analyze using a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity (MFI).[14][20]

-

Cytokine Measurement (ELISA): Collect the culture supernatants. Measure the concentrations of secreted cytokines like IL-12p70, IL-6, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.[27]

-

Protocol: Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model

This in vivo model is widely used to study the inflammatory effects of Imiquimod.[28][29][30]

-

Animal Model:

-

Use 8-12 week old mice (e.g., BALB/c or C57BL/6).

-

Shave a small area on the dorsal skin or use the ear skin for application.

-

-

Imiquimod Application:

-

Apply a daily topical dose of a commercially available 5% Imiquimod cream (Aldara®) to the shaved back skin or ear for 5-7 consecutive days. A typical daily dose is around 62.5 mg of cream, containing 3.125 mg of Imiquimod.[31]

-

-

Assessment of Inflammation:

-

Macroscopic Scoring: Daily, measure skin thickness (e.g., ear thickness using a caliper) and score for erythema, scaling, and induration.

-

Histological Analysis: At the end of the experiment, euthanize the mice and collect skin tissue. Fix in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia (acanthosis), inflammatory infiltrate, and other psoriatic features.[28][29]

-

Immunohistochemistry/Immunofluorescence: Stain tissue sections for specific immune cell markers (e.g., Ly6G for neutrophils, CD3 for T cells, F4/80 for macrophages) to characterize the cellular infiltrate.[28][29]

-

Gene Expression Analysis (qPCR): Isolate RNA from the skin tissue and perform quantitative real-time PCR to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α).[31]

-

Conclusion

Imiquimod maleate is a powerful immunomodulator that effectively harnesses the body's own immune system to combat disease. Its mechanism of action begins with the specific activation of the innate immune system through TLR7, leading to a cascade of events including the production of key cytokines like IFN-α and IL-12, and the maturation of antigen-presenting cells. This initial response is critical for bridging to the adaptive immune system, where Imiquimod promotes a robust, Th1-polarized response and the generation of cytotoxic T lymphocytes capable of eliminating infected or malignant cells. This dual-pronged activation of both innate and adaptive immunity underscores its therapeutic success and provides a compelling model for the development of next-generation immune-based therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. invivogen.com [invivogen.com]

- 3. Imiquimod as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. Immunomodulatory and pharmacologic properties of imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll like receptor agonist imiquimod facilitates antigen-specific CD8+ T cell accumulation in the genital tract leading to tumor control through interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors [mdpi.com]

- 12. stemcell.com [stemcell.com]

- 13. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Imiquimod inhibits the differentiation but enhances the maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The TLR-7 agonist, imiquimod, enhances dendritic cell survival and promotes tumor antigen-specific T cell priming: relation to central nervous system antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Imiquimod enhances IFN-γ production and effector function of T cells infiltrating human squamous cell carcinomas of the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Mechanism of pathogenesis of imiquimod-induced skin inflammation in the mouse: a role for interferon-alpha in dendritic cell activation by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Imiquimod induced regression of clinically diagnosed superficial basal cell carcinoma is associated with early infiltration by CD4 T cells and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Comprehensive, Multimodal Characterization of an Imiquimod‐Induced Human Skin Inflammation Model for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. The severity of imiquimod-induced mouse skin inflammation is independent of endogenous IL-38 expression | PLOS One [journals.plos.org]

- 29. The severity of imiquimod-induced mouse skin inflammation is independent of endogenous IL-38 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bmrat.biomedpress.org [bmrat.biomedpress.org]

Methodological & Application

Application Notes and Protocols for Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing psoriasis-like skin inflammation in mice using Imiquimod (IMQ), a potent Toll-like receptor 7/8 (TLR7/8) agonist. This model is a widely used and convenient tool for studying the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and a characteristic cytokine milieu. The Imiquimod-induced mouse model recapitulates many key features of human plaque psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).[1][2][3][4] The underlying mechanism involves the activation of the IL-23/IL-17 axis, a critical pathway in human psoriasis, making it a relevant model for mechanistic studies and drug screening.[1][2][5][6]

Molecular Mechanism of Imiquimod-Induced Skin Inflammation

Topical application of Imiquimod initiates an inflammatory cascade primarily through the activation of TLR7 and TLR8 on dendritic cells (DCs), particularly plasmacytoid DCs (pDCs).[5][7] This activation, mediated by the adaptor protein MyD88, leads to the production of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-23.[7][8][9] IL-23 plays a pivotal role in promoting the expansion and activation of IL-17-producing cells, such as Th17 cells and γδ T cells.[1][5][10] The subsequent release of IL-17A, IL-17F, and IL-22 drives keratinocyte hyperproliferation, production of antimicrobial peptides, and recruitment of neutrophils, leading to the characteristic psoriatic phenotype.[1][5][11]

Experimental Protocols

Two primary protocols are widely used: the original protocol involving daily application of a standard dose of Imiquimod cream, and a modified protocol that uses a lower dose and a Finn chamber to localize the inflammation and reduce systemic effects.[11][12][13]

Protocol 1: Standard Imiquimod Induction

This protocol is suitable for inducing a robust and relatively rapid psoriasis-like phenotype.

Materials:

-

Mice (BALB/c or C57BL/6 strains are commonly used, with C57BL/6 showing high consistency with human psoriasis gene expression).[11]

-

Imiquimod 5% cream (e.g., Aldara™).

-

Control cream (e.g., Vaseline or a vehicle control cream).

-

Electric shaver or depilatory cream.

-

Calipers for measuring skin thickness.

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave the dorsal skin of the mice over a 2x2 cm area. Allow the skin to recover for 48 hours.[14]

-

Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% Imiquimod cream (equivalent to 3.125 mg of active ingredient) to the shaved back skin for 5 to 8 consecutive days.[3][11][15] For some studies, a small amount can also be applied to the ear.[11]

-

Control Group: Apply an equivalent amount of control cream to the shaved back skin of the control group of mice.

-

Monitoring: Monitor the mice daily for clinical signs of inflammation (erythema, scaling, and thickness) and body weight.

Protocol 2: Modified Imiquimod Induction (Reduced Systemic Effects)

This modified protocol is designed to minimize systemic side effects and is suitable for longer-term studies.[12][13]

Materials:

-

Same as Protocol 1.

-

Finn chambers (8 mm).

Procedure:

-

Animal Preparation: Prepare the mice as described in Protocol 1.

-

Imiquimod Application: Place two Finn chambers on the shaved dorsal skin. Fill one chamber with 25 mg of 5% Imiquimod cream and the other with 25 mg of a vehicle control (e.g., vaseline).[12][13] The chambers are typically left in place for 8 hours.[12]

-

Duration: Continue the daily application for the desired experimental duration. This method allows for both a treated and a control site on the same animal, reducing inter-individual variability.[12]

-

Monitoring: Monitor the clinical signs of inflammation at the application sites and the overall health of the mice.

Data Presentation: Experimental Readouts

A variety of quantitative and qualitative readouts can be used to assess the severity of the psoriasis-like inflammation.

Clinical Assessment

A modified Psoriasis Area and Severity Index (PASI) is commonly used to score the clinical signs.[11][16]

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |

| Erythema (Redness) | None | Slight | Moderate | Severe | Very Severe |

| Scaling | None | Slight | Moderate | Severe | Very Severe |

| Thickness | None | Slight | Moderate | Severe | Very Severe |

Scores for each parameter are summed for a total daily score.

Quantitative Measurements

| Measurement | Method | Typical Findings in IMQ-treated Mice |

| Epidermal Thickness | Caliper measurement of a skin fold or histological analysis. | Significant increase over the treatment period.[14][16] |

| Spleen Weight | Measurement at the end of the experiment. | Increased spleen size due to systemic inflammation.[2] |

| Transepidermal Water Loss (TEWL) | Tewameter. | Increased TEWL, indicating compromised skin barrier function. |

Histological and Molecular Analysis

| Analysis | Method | Key Markers/Features |

| Histopathology | H&E Staining of skin sections. | Acanthosis (epidermal thickening), parakeratosis (retention of nuclei in the stratum corneum), and inflammatory cell infiltrates (neutrophils, T cells).[1][11][15] |

| Cytokine Profiling | qRT-PCR, ELISA, or multiplex bead array on skin homogenates or serum. | Upregulation of IL-17A, IL-17F, IL-22, IL-23, TNF-α, IL-1β, and IL-6.[1][5][11][17] |

| Cell Population Analysis | Flow cytometry of skin-infiltrating or lymphoid cells. | Increased populations of CD4+ T cells, CD11c+ dendritic cells, and neutrophils.[1] |

| Protein Expression | Western Blot or Immunohistochemistry. | Increased expression of proteins involved in inflammatory signaling pathways like NF-κB and STAT3.[18][19] |

Factors to Consider

Several factors can influence the outcome of the Imiquimod-induced psoriasis model:

-

Mouse Strain: Different mouse strains can exhibit varying degrees of inflammation. C57BL/6 mice are reported to show a gene expression profile that most closely resembles human psoriasis.[11]

-

Sex: Female mice may develop a more severe inflammatory response compared to males.[11]

-

Brand of Imiquimod Cream: Different commercial formulations of Imiquimod cream may result in variations in the severity of inflammation.[11][20]

-

Stress: Environmental stressors can exacerbate the inflammatory response.[11]

Conclusion

The Imiquimod-induced psoriasis model is a robust and reproducible tool for studying the immunopathogenesis of psoriasis and for the in vivo screening of potential anti-psoriatic drugs. By carefully selecting the appropriate protocol and considering the influencing factors, researchers can effectively utilize this model to advance our understanding and treatment of this complex skin disease.

References

- 1. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 3. mdpi.com [mdpi.com]

- 4. Imiquimod-Induced Psoriasis Efficacy Studies at JAX [jax.org]

- 5. scispace.com [scispace.com]

- 6. Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice Is Mediated via the IL-23/IL-17 Axis [ouci.dntb.gov.ua]

- 7. Mechanism of pathogenesis of imiquimod-induced skin inflammation in the mouse: a role for interferon-alpha in dendritic cell activation by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of MyD88 signaling in the imiquimod‐induced mouse model of psoriasis: focus on innate myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imiquimod-induced skin inflammation is dependent on IL-1R1 & MyD88 [qima-lifesciences.com]

- 10. mdbiosciences.com [mdbiosciences.com]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. real.mtak.hu [real.mtak.hu]

- 13. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 15. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 17. mdpi.com [mdpi.com]

- 18. Alleviation of imiquimod-induced psoriasis-like symptoms in Rorα-deficient mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IL-23/IL-17 immune axis mediates the imiquimod-induced psoriatic inflammation by activating ACT1/TRAF6/TAK1/NF-κB pathway in macrophages and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]

Dose-Response Dynamics of Imiquimod Maleate in Murine Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals